molecular formula C13H10N2O3S B2900343 N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide CAS No. 2034565-60-9

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2900343
CAS No.: 2034565-60-9
M. Wt: 274.29
InChI Key: YTXNRXGNEJDRIP-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core linked to a carboxamide group and a substituted furan-thiophene moiety. The isoxazole ring (a five-membered ring with two adjacent heteroatoms, oxygen and nitrogen) is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. While direct synthesis data for this compound are absent in the provided evidence, analogous isoxazole derivatives (e.g., in and ) suggest synthetic routes involving oxime formation, cyclization, and amide coupling .

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-13(12-3-5-15-18-12)14-7-10-1-2-11(17-10)9-4-6-19-8-9/h1-6,8H,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXNRXGNEJDRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiophene and furan rings. One common approach is the cyclization of appropriate precursors under specific conditions to form the desired rings. For example, the thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-keto acids with thiols.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's biological activity has been explored for its potential therapeutic effects. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the thiophen-3-yl substitution on the furan ring, distinguishing it from related derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Relevance
N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide Thiophen-3-yl, furan-2-yl, methyl linker ~370.4 (estimated) Unique thiophene-furan-isoxazole hybrid Potential enzyme inhibition (inferred from SAR)
5-(Furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide () Thiophen-2-yl, hydroxyl-ethyl linker 370.4 Thiophen-2-yl substitution; hydroxyl group Possible solubility enhancement
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide () Chlorophenyl, fluorophenol 347.06 Electron-withdrawing groups (Cl, F) Potent inhibitor (specific target unspecified)
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenylisoxazole-4-carboxamide () Nitrophenyl, phenyl 341.34 Nitro group for electron deficiency Likely redox-active or antimicrobial

Structural-Activity Relationships (SAR):

  • Thiophene vs. Phenyl Substitution : Thiophene-containing compounds (e.g., ) may exhibit enhanced π-π stacking and lipophilicity compared to phenyl derivatives (), favoring membrane penetration .
  • Electron-Donating/Withdrawing Groups : Nitro () and fluoro () substituents modulate electronic properties, influencing reactivity and target affinity .

Physicochemical Properties

  • Melting Points : Isoxazole carboxamides typically melt between 210–240°C (e.g., 214–216°C in ), suggesting thermal stability .
  • Solubility : Hydroxyl or polar substituents (e.g., ’s hydroxyethyl group) improve aqueous solubility compared to purely aromatic analogs .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antiviral research. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of an isoxazole ring fused with thiophene and furan moieties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Isoxazole Ring : Achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
  • Introduction of the Furan Ring : Utilizes a Suzuki coupling reaction with a furan boronic acid.
  • Incorporation of the Thiophene Ring : Often involves a Stille coupling reaction with a thiophene stannane.

This synthetic approach allows for the creation of complex structures that enhance the biological properties of the compound .

Anticancer Properties

Recent studies have evaluated the anticancer activities of isoxazole derivatives, including those similar to this compound. For instance, derivatives showed IC50 values ranging from 0.7 to 35.2 µM against various cancer cell lines such as MCF7 (breast), HCT116 (colon), and Huh7 (liver) . Notably, certain compounds demonstrated superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil.

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µM)Comparison AgentComparison IC50 (µM)
5aHuh70.75-FU21.0
5bMCF73.65-FU14.1
5rHepG21.5Sorafenib<11
5tSNU4754.7DOXONot specified

These results indicate that specific derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies.

Antimicrobial and Antiviral Activity

The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary data suggest that the presence of both thiophene and furan rings contributes to enhanced biological activity against various pathogens. The mechanisms may involve interference with microbial metabolism or inhibition of viral replication pathways .

Case Studies

Case Study 1: Anticancer Evaluation
A study focused on a series of isoxazole derivatives demonstrated that compounds featuring similar structural motifs exhibited potent antiproliferative effects on liver cancer cell lines (HepG2). The most active compound showed an IC50 value below 3 µM, indicating high efficacy in inhibiting cancer cell growth .

Case Study 2: Structure-Activity Relationship
Research into structure-activity relationships (SAR) revealed that modifications to the isoxazole core significantly influenced biological activity. For example, substituents on the thiophene ring were found to enhance anticancer potency, suggesting that further optimization could yield even more effective compounds .

Q & A

Q. What are the key synthetic steps for preparing N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the isoxazole ring via cycloaddition between nitrile oxides and dipolarophiles (e.g., substituted furans or thiophenes) under controlled temperatures (60–80°C) .
  • Step 2 : Coupling the isoxazole intermediate with a thiophene-furan moiety using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC for purity ≥95% .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H/¹³C NMR for functional group analysis) .
  • HPLC : Assesses purity and monitors reaction progress; reverse-phase C18 columns with acetonitrile/water gradients are standard .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for accurate mass determination) .

Q. What solubility challenges are anticipated, and how can they be addressed?

  • Methodological Answer : Limited aqueous solubility is common due to hydrophobic thiophene and isoxazole moieties. Strategies include:
  • Co-solvents : Use DMSO or ethanol (10–20% v/v) for in vitro assays .
  • Salt Formation : Explore carboxylate or hydrochloride salts to enhance solubility .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-furan intermediate?

  • Methodological Answer : Comparative studies suggest:
  • Ultrasound-assisted synthesis : Reduces reaction time (1–3 hours vs. 12–24 hours) and improves yields by 15–20% via enhanced mass transfer .
  • Catalyst Screening : Pd/C or CuI catalysts in Suzuki-Miyaura couplings for aryl-aryl bond formation (yields up to 85%) .
MethodYield (%)Time (h)ConditionsReference
Traditional reflux65–7024DMF, 80°C
Ultrasound-assisted80–853DMF, 40°C, 35 kHz

Q. How to resolve contradictions in reported biological activities of isoxazole-thiophene derivatives?

  • Methodological Answer : Discrepancies may arise from impurities or assay variability. Mitigation strategies:
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude batch variability .
  • Standardized Assays : Replicate activities in multiple models (e.g., antimicrobial testing via broth microdilution vs. disc diffusion) .
  • SAR Studies : Modify substituents (e.g., methoxy vs. nitro groups) to isolate pharmacophoric motifs .

Q. What computational tools can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or kinase targets) .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

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